1-(2,3,4-Trimethoxyphenyl)-2-propanone

説明

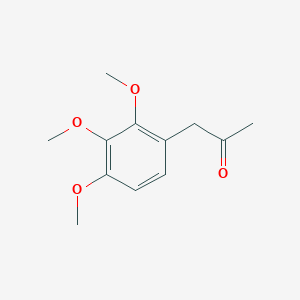

1-(2,3,4-Trimethoxyphenyl)-2-propanone is a substituted acetophenone derivative characterized by a propanone backbone attached to a 2,3,4-trimethoxyphenyl group. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol . The compound’s structure features three methoxy (-OCH₃) groups at the 2nd, 3rd, and 4th positions on the benzene ring, which significantly influence its electronic and steric properties.

特性

IUPAC Name |

1-(2,3,4-trimethoxyphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(13)7-9-5-6-10(14-2)12(16-4)11(9)15-3/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCYFBGYMUIJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C(=C(C=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Positional Isomers: 1-(2,4,5-Trimethoxyphenyl)-2-propanone

A key positional isomer, 1-(2,4,5-Trimethoxyphenyl)-2-propanone (CAS 2020-90-8), shares the same molecular formula (C₁₂H₁₆O₄) but differs in the substitution pattern of methoxy groups (2,4,5 vs. 2,3,4) . This subtle structural variation alters physicochemical properties:

- Solubility : The 2,3,4-isomer’s symmetry may enhance crystallinity, whereas the 2,4,5-isomer’s asymmetry could improve solubility in polar solvents.

Functional Group Variants: Hydroxyacetophenones

Compounds like 1-(4-hydroxyphenyl)-2,2,2-triphenylethanone (C₂₆H₃₂O₈) differ in both substituent type (hydroxyl vs. methoxy) and backbone complexity. Key distinctions include:

- Hydrogen bonding : Hydroxy groups enable stronger intermolecular interactions (e.g., hydrogen bonding), increasing melting points and reducing volatility compared to methoxy-substituted analogs.

- Reactivity : Methoxy groups are electron-donating, stabilizing the aromatic ring against oxidation, whereas hydroxyl groups may participate in tautomerism or acid-base reactions.

Degradation Products: 1-(3-n-propoxyphenyl)-2-propanone oxime

identifies 1-(3-n-propoxyphenyl)-2-propanone oxime as a degradation intermediate of the fungicide picoxystrobin. Unlike this compound, this compound features:

Chalcone Derivatives

The chalcone 1-(2,3,4-Trimethoxyphenyl)-3-[3-(2-chloroquinolinyl)]-2-propen-1-one (Compound 214) shares the 2,3,4-trimethoxyphenyl moiety but replaces the propanone group with an α,β-unsaturated ketone (propenone). This structural difference:

- Enhances conjugation, shifting UV-Vis absorption maxima.

- Increases electrophilicity, making the compound more reactive in Michael addition reactions.

Implications of Structural Variations

- Bioactivity: Methoxy-substituted acetophenones are often explored for antimicrobial or anticancer properties, with substitution patterns dictating target specificity .

- Synthetic Utility : The 2,3,4-trimethoxy configuration is advantageous in synthesizing lignan-like molecules, whereas positional isomers may require tailored reaction conditions .

- Environmental Stability : Compounds with electron-withdrawing groups (e.g., oximes) or bulky substituents exhibit slower degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。